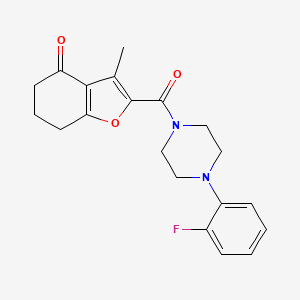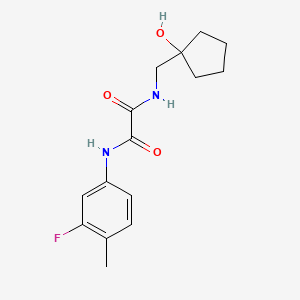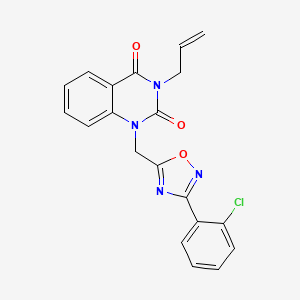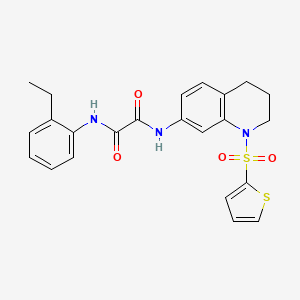![molecular formula C20H22N4OS B2787781 N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 1001478-90-5](/img/structure/B2787781.png)
N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cholinesterase Inhibition and Molecular Docking Studies
The paper by Riaz et al. (2020) discusses new N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and their evaluation for inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). The compounds displayed moderate to good activities against these enzymes, with some showing potent inhibitory potential. Docking studies were conducted to understand the binding interactions of these compounds (Riaz et al., 2020).
Synthesis and Antiexudative Activity
Chalenko et al. (2019) describe the synthesis of new pyrolin derivatives, including 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides. These compounds were evaluated for their antiexudative activity, with several derivatives showing promising results, exceeding the activity of the reference drug diclophenac sodium (Chalenko et al., 2019).
Antiviral and Virucidal Activity
Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and assessed their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some derivatives demonstrated the potential to reduce viral replication (Wujec et al., 2011).
Antimicrobial Activity
Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives. These compounds were tested for in vitro antibacterial and antifungal activity, showing effectiveness against various microorganisms (Baviskar et al., 2013).
Synthesis, Pharmacological Evaluation, Molecular Docking, and Cytotoxicity Studies
Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds were found to be potential antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. Computational docking and cytotoxicity studies were also conducted (Siddiqui et al., 2014).
Antioxidant Ability
Šermukšnytė et al. (2022) reported the synthesis of 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, demonstrating 1.5 times higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Anticancer Evaluation
Zyabrev et al. (2022) synthesized a novel series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities against various cancer cell lines. Some compounds exhibited significant activity against specific cancer cell lines, suggesting their potential as leading compounds for further in-depth studies (Zyabrev et al., 2022).
作用機序
Target of Action
The primary target of CK37 is Choline Kinase-alpha (ChoK-alpha) . ChoK-alpha is a key enzyme involved in the synthesis of phosphatidylcholine, a major component of cell membranes and a precursor for lipid second messengers . Overexpression of ChoK-alpha is commonly observed in various human cancers .
Mode of Action
CK37 is a competitive inhibitor of ChoK-alpha . It binds to the choline binding site of the enzyme, thereby preventing the phosphorylation of choline, the first step in de novo phosphatidylcholine biosynthesis . This inhibition disrupts the production of phosphatidic acid, a promoter of several Ras signaling pathways .
Biochemical Pathways
By inhibiting ChoK-alpha, CK37 suppresses the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) signaling pathways . These pathways are crucial for cell proliferation, survival, and migration. Their suppression leads to disrupted actin cytoskeletal organization and reduced plasma membrane ruffling .
Result of Action
The inhibition of ChoK-alpha by CK37 leads to a reduction in the steady-state concentration of phosphocholine in transformed cells . This results in the selective suppression of the growth of neoplastic cells relative to normal epithelial cells . In addition, CK37 diminishes activating phosphorylations of extracellular signal-regulated kinase and AKT in vivo .
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-4-15-5-7-16(8-6-15)19-22-20(24-23-19)26-12-18(25)21-17-10-13(2)9-14(3)11-17/h5-11H,4,12H2,1-3H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJVIOBOAOSNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: CK37 is a potent and selective inhibitor of Monoacylglycerol lipase (MAGL). [, ] MAGL is an enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), an endocannabinoid neurotransmitter. [] By inhibiting MAGL, CK37 increases cellular levels of 2-AG, potentially leading to enhanced endocannabinoid signaling. [] This mechanism has implications for treating various conditions, including pain, inflammation, and cell proliferation. []
A: CK37 belongs to the 2,4-dinitroaryldithiocarbamate derivative class of MAGL inhibitors. [] These compounds possess a 2,4-dinitrothiophenolate leaving group that facilitates irreversible inhibition of MAGL. [] Studies suggest that CK37 interacts with the cysteine residues (Cys208 or Cys242) and the catalytic Ser122 residue of MAGL, leading to its irreversible inhibition. []
A: Research indicates that CK37 also exhibits inhibitory activity against choline kinase-α (Chk-α), an enzyme involved in choline metabolism. [, ] This dual-targeting ability makes CK37 a particularly interesting compound for studying diseases where both MAGL and Chk-α play significant roles.
A: In vitro studies have shown that CK37 can induce autophagy and inhibit proliferation in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines. [] Additionally, CK37 has demonstrated efficacy in a T-lymphoma xenograft murine model, significantly retarding tumor growth. [] These findings highlight the potential of CK37 as a therapeutic agent, particularly for cancer treatment.
A: Yes, researchers have synthesized and evaluated a series of 2,4-dinitroaryldithiocarbamate derivatives, including CK16, which shares structural similarities with CK37. [] While both compounds are potent MAGL inhibitors, CK16 demonstrates higher selectivity for MAGL over other enzymes like fatty acid amide hydrolase (FAAH). [] These structure-activity relationship studies provide valuable insights for designing more potent and selective MAGL inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Bromo[1,1'-biphenyl]-4-acetamide](/img/structure/B2787699.png)
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2787701.png)


![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid](/img/structure/B2787704.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787705.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2787706.png)

![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2787708.png)
![N-{2-[(furan-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2787712.png)

![2-Chloro-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B2787718.png)
![7-(4-fluoroanilino)-2-[2-(4-fluorophenoxy)ethyl]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2787719.png)
